N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-7-11(17)4-5-12(9)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOKJTXQPAEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The purification of the compound is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Furo[2,3-b]pyridine Analog ()
A structurally related compound, 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide , shares the furopyridine core but differs in:
- Substituent positions : Chlorine at position 6 vs. methyl at position 5 in the target compound.
- Aromatic substituents : A 4-fluorophenyl group at position 2 vs. bromo-methylphenyl in the target.
The cyclopropane-pyrimidine moiety may improve target specificity compared to the simpler phenyl group in the target compound .
Pyrimidine-Based Analog ()
The N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide replaces the furopyridine core with a pyrimidine ring. Key distinctions include:
- Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. furopyridine (5,6-fused system with oxygen and nitrogen).
- Functional groups : A hydroxymethyl group and methanesulfonamide substituent vs. bromo-methylphenyl carboxamide.
Impact : The pyrimidine core offers different π-π stacking and hydrogen-bonding capabilities. The hydroxymethyl group enhances hydrophilicity, contrasting with the bromine-induced hydrophobicity in the target compound .
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Furo[2,3-b]pyridine Analog | Pyrimidine Analog |
|---|---|---|---|
| Core Structure | Furo[3,2-b]pyridine | Furo[2,3-b]pyridine | Pyrimidine |
| Key Substituents | 5-methyl, 4-bromo-2-methylphenyl | 6-chloro, 4-fluorophenyl, cyclopropane-pyrimidine | 4-fluorophenyl, hydroxymethyl |
| Electron Effects | Moderate EWG (Br) | Strong EWG (Cl, F) | Mixed (F, hydroxymethyl) |
| Solubility | Likely low (Br, methyl) | Very low (Cl, F, bulky groups) | Moderate (hydroxymethyl) |
| Synthetic Complexity | Moderate | High (multiple coupling steps) | Moderate |
Biological Activity
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrN2O2. The compound features a furo[3,2-b]pyridine moiety fused with a carboxamide group and a brominated aromatic substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant antibacterial properties . Compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections .
Antimicrobial Activity
Research on related furo[3,2-b]pyridine derivatives has demonstrated their ability to inhibit bacterial growth. For example, derivatives have been evaluated for their activity against various bacterial strains, indicating that modifications to the structure can influence efficacy .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets within microbial cells, leading to disruptions in essential cellular processes. This interaction may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity: The structural features of the compound may allow it to integrate into bacterial membranes, compromising their integrity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A common synthetic route involves:
- Formation of the Furo[3,2-b]pyridine Core: This can be accomplished through cyclization reactions involving pyridine derivatives and suitable furan precursors.
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds within the same chemical family.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromo-3-methoxyphenyl)pyridine-2-carboxamide | Similar pyridine core; methoxy substitution | Exhibits different electronic properties due to methoxy group |
| N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Fluorine instead of bromine | Potentially different reactivity patterns |
| N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorine substitution | May show varied biological activity compared to brominated analogs |
These compounds highlight the diversity within this chemical family and underscore the potential for developing unique pharmacological profiles based on subtle structural modifications .
Q & A
Q. What synthetic methodologies are recommended for constructing the furo[3,2-b]pyridine core in N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?
The synthesis typically involves cyclization of halogenated pyridine precursors with furan derivatives under controlled conditions. For example, 2-chloropyridine can react with a substituted furan in the presence of a base (e.g., K₂CO₃) to form the fused furopyridine scaffold. Subsequent functionalization steps, such as Buchwald-Hartwig amidation or Ullmann coupling, introduce the 4-bromo-2-methylphenyl and carboxamide groups . Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to minimize side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Advanced characterization techniques are essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, the methyl group on the furopyridine ring typically appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₄BrN₂O₂) and detects isotopic patterns for bromine .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the furopyridine core and aryl groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screening should include:
- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or urease inhibition, comparing IC₅₀ values to reference inhibitors like donepezil or thiourea .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Comparative studies show that bromine at the 4-position (vs. chlorine in analog C₁₅H₁₁ClN₂O₂) enhances lipophilicity, improving membrane permeability and target engagement. For example, replacing Cl with Br in aryl groups increased antibacterial activity by 2–3-fold in MIC assays due to enhanced hydrophobic interactions with bacterial enzymes . However, excessive halogenation may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .
Q. What strategies resolve contradictions in reported biological data across structurally similar compounds?
Discrepancies often arise from assay conditions or substituent positioning. For example:
- Receptor Binding : A 2-methylphenyl group may sterically hinder interactions in one assay but enhance selectivity in another. Surface plasmon resonance (SPR) can quantify binding kinetics to clarify these effects .
- Metabolic Stability : Conflicting cytotoxicity data may stem from differences in hepatic metabolism (e.g., CYP450 isoforms). Microsomal stability assays (using human liver microsomes) can identify labile moieties .
Q. What computational tools are effective for predicting the compound’s mechanism of action?
- Molecular Docking : Programs like AutoDock Vina model interactions with targets (e.g., kinase ATP-binding pockets). The carboxamide group often forms hydrogen bonds with catalytic lysine residues .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups (e.g., Br) on the phenyl ring enhance enzyme inhibition by stabilizing charge-transfer complexes .
Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
